molecular formula C8H8O4 B6280344 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde CAS No. 2243512-20-9

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde

Cat. No.: B6280344
CAS No.: 2243512-20-9
M. Wt: 168.1
InChI Key:
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Description

5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is an organic compound with the molecular formula C8H8O4 It is a furan derivative with a dioxolane ring attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde typically involves the reaction of furan-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the desired product. The reaction conditions often include refluxing the reactants in a non-polar solvent with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid.

    Reduction: 5-(1,3-Dioxolan-2-yl)furan-3-methanol.

    Substitution: 5-(1,3-Dioxolan-2-yl)-2-bromofuran-3-carbaldehyde.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A simpler furan derivative with an aldehyde group.

    5-Hydroxymethylfuran-2-carbaldehyde: A furan derivative with a hydroxymethyl group.

    Furan-2,5-dicarbaldehyde: A furan derivative with two aldehyde groups.

Uniqueness

5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is unique due to the presence of the dioxolane ring, which imparts different chemical properties compared to other furan derivatives

Properties

CAS No.

2243512-20-9

Molecular Formula

C8H8O4

Molecular Weight

168.1

Purity

0

Origin of Product

United States

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